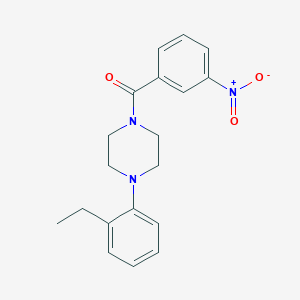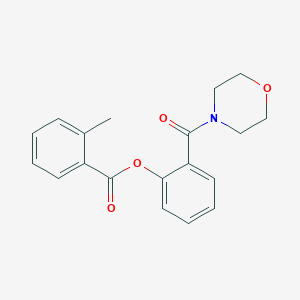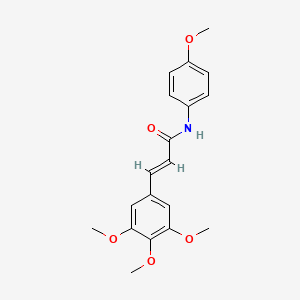
N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide, also known as FMP-NPP, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cell proliferation. Additionally, N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide has been shown to inhibit the growth of bacteria by disrupting their cell membranes and inhibiting their DNA synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide in lab experiments is its potency and selectivity. N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide has been shown to exhibit potent activity against cancer cells and bacteria, while having minimal effects on normal cells. Additionally, N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide has been shown to have good pharmacokinetic properties, making it a promising candidate for drug development. One limitation of using N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide in lab experiments is its cost and availability. N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide is a relatively new compound, and its synthesis can be complex and expensive.
Zukünftige Richtungen
There are several future directions for research on N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide. One area of research is the development of N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide analogs with improved potency and selectivity. Another area of research is the investigation of N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide's potential as a therapeutic agent for cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide and its effects on normal cells. Overall, N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide is a promising compound with potential applications in drug discovery and development.
Synthesemethoden
N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide can be synthesized using a variety of methods, including the reaction of 3-fluoro-4-methylbenzoic acid with 2-methylphenoxyacetic acid in the presence of a coupling reagent and a base. Another method involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 2-methylphenoxyacetic acid in the presence of a base. Both methods have been used to synthesize N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide with high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide has been studied extensively for its potential applications in drug discovery and development. This compound has been shown to exhibit potent activity against several cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide has been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12-7-8-14(11-15(12)18)19-17(20)9-10-21-16-6-4-3-5-13(16)2/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITGZDCLHSSKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCOC2=CC=CC=C2C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806665 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B5848414.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5848427.png)



![3-[(2-chlorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5848463.png)
![2-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5848467.png)

![isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5848495.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B5848501.png)
![N-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5848509.png)

